molecular formula C17H23NO4 B1197627 anisodamine

anisodamine

Cat. No.: B1197627
M. Wt: 305.4 g/mol
InChI Key: WTQYWNWRJNXDEG-LEOABGAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

anisodamine is a naturally occurring tropane alkaloid. It is a derivative of hyoscyamine, which is found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and deadly nightshade (Atropa belladonna). This compound is known for its pharmacological properties, particularly its anticholinergic effects, which make it useful in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anisodamine typically involves the hydroxylation of hyoscyamine. One common method is the enzymatic conversion using hyoscyamine (6S)-dioxygenase, which catalyzes the hydroxylation of hyoscyamine to produce this compound . This reaction requires substrates such as L-hyoscyamine, 2-oxoglutarate, and molecular oxygen, and it produces this compound, succinate, and carbon dioxide as products .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express hyoscyamine (6S)-dioxygenase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

anisodamine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to hyoscyamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hyoscyamine.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

anisodamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other tropane alkaloids and derivatives.

    Biology: Studied for its role in plant metabolism and its effects on various biological systems.

    Medicine: Investigated for its anticholinergic properties, which can be useful in treating conditions such as motion sickness, gastrointestinal disorders, and Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of anisodamine involves its interaction with the cholinergic system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced gastrointestinal motility and decreased secretion of bodily fluids .

Comparison with Similar Compounds

Similar Compounds

    Hyoscyamine: The parent compound of anisodamine, known for its anticholinergic effects.

    Atropine: A racemic mixture of hyoscyamine, used for similar medical applications.

    Scopolamine: Another tropane alkaloid with similar pharmacological properties.

Uniqueness

This compound is unique due to its specific hydroxylation at the 6S position, which can influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its solubility, bioavailability, and interaction with biological targets, making it distinct from other tropane alkaloids .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

[(1S,3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13+,14-,15+,16+/m1/s1

InChI Key

WTQYWNWRJNXDEG-LEOABGAYSA-N

Isomeric SMILES

CN1[C@@H]2C[C@@H](C[C@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3

Pictograms

Irritant

Synonyms

6-hydroxyhyoscyamine
anisodamine
anisodamine hydrobromide
racanisodamine

Origin of Product

United States

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